molecular formula C15H9Cl3O B6317175 (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 1444957-46-3

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6317175
CAS No.: 1444957-46-3
M. Wt: 311.6 g/mol
InChI Key: SKCBOPNZFPCHRQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone derivatives with aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of chalcones, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in cell wall synthesis, leading to antibacterial effects . It can also interact with cellular proteins and DNA, inducing apoptosis in cancer cells. The exact mechanism of action depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-(4-propan-2-yl)phenylprop-2-en-1-one
  • (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of multiple chlorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBOPNZFPCHRQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.